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Compound of Interest
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Cat. No.: B610323 Get Quote

The recommended Phase II dose (RP2D) of PT-2385, a first-in-class oral inhibitor of hypoxia-

inducible factor-2α (HIF-2α), has been established at 800 mg administered twice daily.[1][2][3]

This determination was the result of a comprehensive Phase I, first-in-human, dose-escalation

and expansion clinical trial (NCT02293980) involving patients with advanced clear cell renal

cell carcinoma (ccRCC).[1][4]

The study was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics

(PD), and preliminary efficacy of PT-2385.[1][3] The dose-escalation phase followed a standard

3+3 design, with subsequent expansion at the identified RP2D.[1][2][3]

Summary of Key Clinical Trial Data
The clinical trial enrolled a total of 51 patients across its dose-escalation and expansion

phases.[1][2] Participants were heavily pretreated, with a median of four prior therapies.[1][2][3]

Dose Escalation and RP2D Determination
Oral doses of PT-2385 ranging from 100 mg to 1,800 mg twice daily were evaluated.[1][5] No

dose-limiting toxicities (DLTs) were observed across the tested dose levels.[1][2][3] The

selection of 800 mg twice daily as the RP2D was based on a comprehensive evaluation of

safety, pharmacokinetic, and pharmacodynamic data.[1][2][3]
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Dose Level (Twice Daily)
Number of Patients (Dose-
Escalation)

Dose-Limiting Toxicities

100 mg 3 0

200 mg 3 0

400 mg 4 0

800 mg 7 0

1,200 mg 6 0

1,800 mg 3 0

Safety and Tolerability at RP2D
PT-2385 demonstrated a favorable safety profile and was well-tolerated by patients.[1][2][3]

The most frequently reported treatment-emergent adverse events were generally low-grade.[1]

[2][3]

Adverse Event Grade 1-2 Grade 3 Grade 4

Anemia 35% 10% 0%

Peripheral Edema 37% 2% 0%

Fatigue 37% 0% 0%

Hypoxia Not specified 10% Not specified

Note: Hypoxia was observed in 18% of patients, all of whom were receiving doses of ≥ 800 mg

twice daily.[5]

Efficacy at RP2D
In a heavily pretreated patient population, PT-2385 showed promising signs of clinical activity.

[2][3]
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Best Response Percentage of Patients

Complete Response 2%

Partial Response 12%

Stable Disease 52%

Experimental Protocols
Phase I Clinical Trial Design and Execution
The primary objective of the study was to determine the maximum tolerated dose (MTD) and/or

the RP2D of PT-2385.[4]

Patient Population: Eligible participants were patients with locally advanced or metastatic clear

cell renal cell carcinoma who had shown disease progression after at least one prior regimen

including a vascular endothelial growth factor (VEGF) inhibitor.[1][3]

Dose Escalation Phase:

A standard 3+3 dose-escalation design was employed.[2][3]

Cohorts of 3-6 patients received escalating doses of PT-2385 administered orally twice daily.

[1]

Doses ranged from 100 mg to 1,800 mg.[1][5]

Patients were monitored for dose-limiting toxicities (DLTs) during the initial 21-day treatment

period.[1]

Dose Expansion Phase:

Following the identification of the RP2D (800 mg twice daily), an expansion cohort of 25

patients was enrolled.[1][5]

This phase aimed to further evaluate the safety, tolerability, and anti-tumor activity of PT-
2385 at the recommended dose.[1]
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Assessments:

Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs),

and laboratory tests for hematology and chemistry.[4] Adverse events were recorded and

graded.

Pharmacokinetics: Blood samples were collected to determine the concentration of PT-2385
in the plasma.[4]

Pharmacodynamics: The effects of PT-2385 on biomarkers were assessed, including

circulating levels of erythropoietin (Epo), a downstream target of HIF-2α.[1]

Efficacy: Tumor responses were evaluated based on established radiological criteria.[2][3]

Signaling Pathway and Experimental Workflow
PT-2385 Mechanism of Action
PT-2385 is a potent and selective small-molecule inhibitor of HIF-2α.[6][7] It functions by

allosterically binding to HIF-2α and preventing its heterodimerization with the Aryl Hydrocarbon

Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][7] This disruption inhibits the

transcription of HIF-2α target genes that are crucial for tumor growth, proliferation, and

angiogenesis.[6][7]
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Caption: Mechanism of action of PT-2385.

Clinical Trial Workflow for RP2D Determination
The workflow for determining the recommended Phase II dose of PT-2385 followed a

structured, multi-stage process typical of early-phase oncology trials.
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Phase I Clinical Trial Workflow
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Caption: Workflow for PT-2385 RP2D determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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